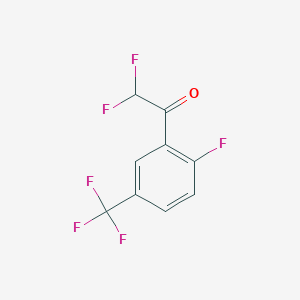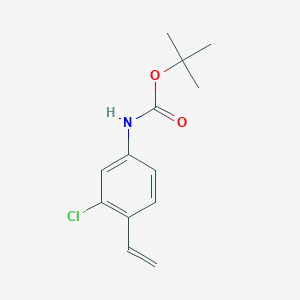
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-chloro-4-ethenylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chlorine atom and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in three-component coupling reactions.
Acidic Conditions: For deprotection of the tert-butyl carbamate group.
Major Products:
Substituted Phenyl Derivatives: Formed through substitution reactions.
Oxidized or Reduced Ethenyl Derivatives: Resulting from oxidation or reduction reactions.
Free Amines: Obtained through deprotection reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in various synthetic routes.
Biology and Medicine:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Material Science: Applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-chlorophenyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethenyl, ethynyl, hydroxy) leads to variations in reactivity and applications.
- Reactivity: The specific substituents influence the compound’s reactivity in various chemical reactions.
- Applications: Each compound may have unique applications based on its structural features and reactivity .
This detailed article provides a comprehensive overview of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c1-5-9-6-7-10(8-11(9)14)15-12(16)17-13(2,3)4/h5-8H,1H2,2-4H3,(H,15,16) |
Clé InChI |
PTXUPLVXQMXUPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


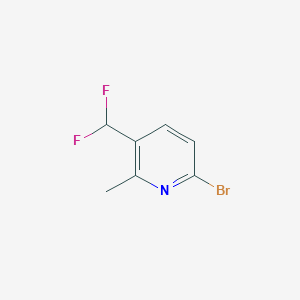
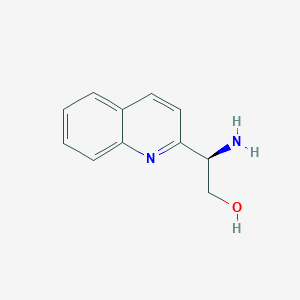
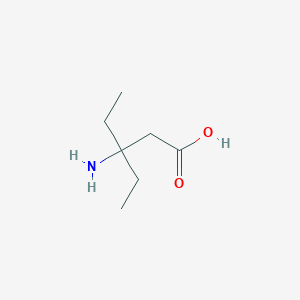
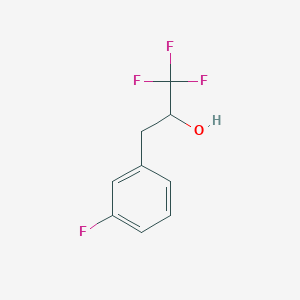
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
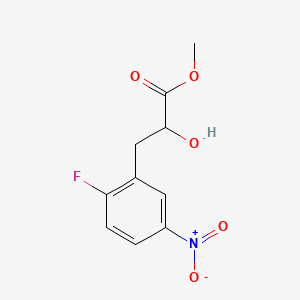
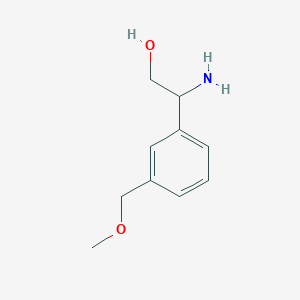
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)





